(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464740
InChI: InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m0/s1
SMILES: C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464740

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name benzyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m0/s1
Standard InChI Key BOGMAWYXBSOEML-HNNXBMFYSA-N
Isomeric SMILES C1CN(C[C@H]1N(C2CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Canonical SMILES C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN

Introduction

Chemical Structure and Stereochemistry

The molecular structure of (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester features a five-membered pyrrolidine ring substituted at the 3-position with a cyclopropyl-amino group and a 2-amino-acetyl moiety. The benzyl ester at the 1-position enhances solubility in organic solvents. The (S)-configuration at the pyrrolidine ring’s chiral center is critical for its biological activity, as stereochemistry often influences receptor binding affinity.

Key Structural Features:

  • Pyrrolidine Ring: A saturated heterocycle contributing to conformational rigidity.

  • Cyclopropyl Group: Introduces strain, potentially enhancing reactivity or target selectivity.

  • Benzyl Ester: Acts as a protecting group for carboxylic acids, facilitating synthetic modifications.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically starting with pyrrolidine derivatives. A representative pathway includes:

  • Pyrrolidine Functionalization: Introduction of the cyclopropyl-amino group via nucleophilic substitution or reductive amination.

  • Acylation: Attachment of the 2-amino-acetyl moiety using chloroacetyl chloride or similar reagents.

  • Esterification: Protection of the carboxylic acid with benzyl bromide under basic conditions.

A patent (WO2009070485A1) describes a related synthesis using dichloromethane (DCM) and m-chloroperbenzoic acid for oxidation, followed by resin-based purification . Yield optimization often requires precise control of reaction parameters, such as temperature (−10°C to 25°C) and stoichiometric ratios .

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₃N₃O₃
Molar Mass317.38 g/mol
SolubilitySoluble in DCM, DMF; insoluble in H₂O
StabilityStable under inert atmospheres

The benzyl ester group enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates.

Biological Activity and Mechanisms

Although direct studies on this compound are sparse, structurally related pyrrolidine derivatives exhibit:

  • Enzyme Inhibition: Interaction with proteases or kinases via hydrogen bonding with the amino-acetyl group.

  • Receptor Modulation: Cyclopropyl groups in analogs show affinity for G-protein-coupled receptors (GPCRs) .

In silico docking studies suggest the cyclopropyl moiety fits into hydrophobic pockets of target proteins, while the amino group participates in polar interactions . These features underscore its potential as a lead compound in neurodegenerative or inflammatory diseases.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a building block in peptide mimetics, enabling the development of protease inhibitors or receptor agonists. For example, tert-butyl esters of similar pyrrolidines are intermediates in antiviral drugs .

Bioconjugation

The benzyl ester can be selectively hydrolyzed to a carboxylic acid for conjugation with biomolecules (e.g., antibodies). This property is exploited in targeted drug delivery systems.

Structure-Activity Relationship (SAR) Studies

Modifications to the cyclopropyl or amino-acetyl groups have been explored to optimize pharmacokinetics. For instance, replacing cyclopropyl with isopropyl reduces metabolic stability but increases solubility .

Comparison with Related Compounds

Compound NameKey DifferencesBioactivity
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylate Isopropyl instead of cyclopropylLower target affinity but improved solubility
2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylateChloroacetyl substituentEnhanced electrophilic reactivity
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylate Opposite stereochemistryReduced binding to chiral receptors

Challenges and Future Directions

Current limitations include the lack of in vivo toxicity data and scalable synthesis methods. Future research should prioritize:

  • Process Optimization: Transitioning from batch to flow chemistry for higher yields .

  • Biological Profiling: Screening against cancer cell lines or neurological targets.

  • Derivatization: Exploring prodrug strategies via ester hydrolysis .

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